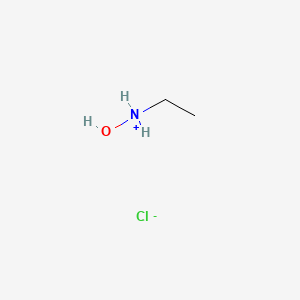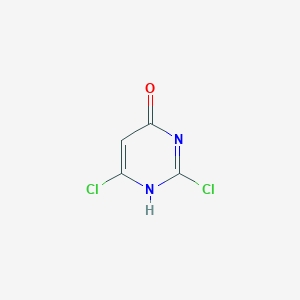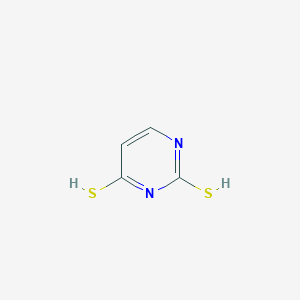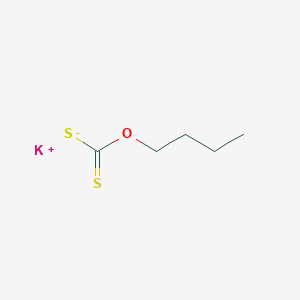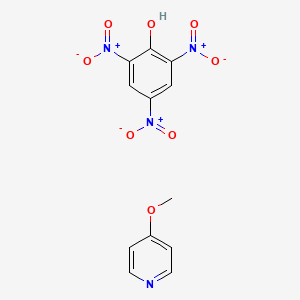![molecular formula C4H8N2NiS4 B7777585 Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)
Bis[(methylcarbamothioyl)sulfanyl]nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(methylcarbamothioyl)sulfanyl]nickel is a coordination compound featuring nickel as the central metal atom coordinated to two methylcarbamothioyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(methylcarbamothioyl)sulfanyl]nickel typically involves the reaction of nickel salts with methylcarbamothioyl ligands under controlled conditions. One common method involves the reaction of nickel(II) chloride with methylcarbamothioyl sulfide in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent composition. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis[(methylcarbamothioyl)sulfanyl]nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines or amines in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction may produce nickel(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Bis[(methylcarbamothioyl)sulfanyl]nickel has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel and the effects of different ligands on its properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of Bis[(methylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets such as enzymes or receptors, potentially altering their activity. The specific pathways involved depend on the nature of the ligands and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Bis[(methylcarbamothioyl)sulfanyl]cobalt
- Bis[(methylcarbamothioyl)sulfanyl]iron
- Bis[(methylcarbamothioyl)sulfanyl]copper
Uniqueness
Bis[(methylcarbamothioyl)sulfanyl]nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to similar compounds with different metal centers, it may exhibit distinct reactivity and stability, making it suitable for specific applications in catalysis and material science.
特性
IUPAC Name |
N-methylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NS2.Ni/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMIONIIXZFBFZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





